molecular formula C9H17ClO B14159265 1-Chloro-2,2,4,4-tetramethylpentan-3-one CAS No. 4298-71-9

1-Chloro-2,2,4,4-tetramethylpentan-3-one

Cat. No.: B14159265
CAS No.: 4298-71-9
M. Wt: 176.68 g/mol
InChI Key: SAPXPJVZNKJYIS-UHFFFAOYSA-N
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Description

1-Chloro-2,2,4,4-tetramethylpentan-3-one is a specialized aliphatic ketone featuring a chlorine substituent. This structure, which combines a carbonyl group with halogen and sterically hindered alkyl groups, makes it a valuable intermediate in organic synthesis and materials science research. Its potential applications include serving as a building block for synthesizing more complex molecules in pharmaceutical development and as a precursor for ligands or functional materials. Researchers value this compound for exploring structure-reactivity relationships, studying substitution and elimination reactions, and developing new synthetic methodologies. The tert-butyl groups adjacent to the carbonyl can influence its reactivity and confer unique steric properties, while the chlorine atom offers a handle for further functionalization. This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

4298-71-9

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-chloro-2,2,4,4-tetramethylpentan-3-one

InChI

InChI=1S/C9H17ClO/c1-8(2,3)7(11)9(4,5)6-10/h6H2,1-5H3

InChI Key

SAPXPJVZNKJYIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C)(C)CCl

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

1-Chloro-2,2,4,4-tetramethylpentan-3-one (CAS No. 4298-71-9) is characterized by its distinctive molecular structure containing both ketone and chloroalkyl functionalities. Understanding its fundamental properties is essential before discussing preparation methods.

Basic Properties

The compound has a molecular formula of C9H17ClO with a molecular weight of 176.68 g/mol. Its structure contains a central ketone group flanked by two tert-butyl groups, with a chloromethyl substituent attached to one of these groups. The SMILES representation is CC(C)(C)C(=O)C(C)(C)CCl.

Physical Properties

While specific physical property data for 1-Chloro-2,2,4,4-tetramethylpentan-3-one is limited in the literature, suppliers typically provide this compound at 98% purity. It exists as a liquid at room temperature and requires proper handling due to potential reactivity of both the ketone and chloroalkyl functionalities.

Precursor Compounds

The synthesis of 1-Chloro-2,2,4,4-tetramethylpentan-3-one typically begins with an appropriate precursor. The most common starting material is 2,2,4,4-tetramethylpentan-3-one (also known as di-tert-butyl ketone).

2,2,4,4-Tetramethylpentan-3-one (Di-tert-butyl ketone)

This precursor (CAS No. 815-24-7) has the following properties:

  • Molecular formula: C9H18O
  • Molecular weight: 142.24 g/mol
  • Boiling point: 152-153°C
  • Density: 0.824 g/mL at 25°C
  • Refractive index: 1.419
  • Flash point: 32.8°C (closed cup)

Di-tert-butyl ketone serves as the key starting material for most synthetic routes to the target chlorinated compound, as it already contains the sterically hindered di-tert-butyl ketone backbone.

Preparation Methods Analysis

Free-Radical Chlorination Method

Free-radical chlorination represents one of the most direct approaches for introducing a chlorine atom into the 2,2,4,4-tetramethylpentan-3-one structure.

Mechanism

The reaction proceeds through a radical mechanism where:

  • A radical initiator generates initial chlorine radicals
  • These radicals abstract hydrogen from one of the methyl groups of the tert-butyl moiety
  • The resulting carbon radical reacts with molecular chlorine to form the carbon-chlorine bond
  • Chain propagation continues until termination steps occur
Procedure

A typical procedure involves:

  • Dissolving 2,2,4,4-tetramethylpentan-3-one in an appropriate solvent (typically chloroform, carbon tetrachloride, or petroleum ether)
  • Adding a radical initiator such as azobisisobutyronitrile (AIBN), benzoyl peroxide, or ultraviolet light
  • Introducing chlorine gas or a chlorinating agent (N-chlorosuccinimide)
  • Maintaining reaction temperature between 40-80°C
  • Monitoring by thin-layer chromatography or gas chromatography
  • Purification by distillation or column chromatography

The free-radical chlorination method often results in a mixture of products due to the presence of multiple methyl groups that can undergo hydrogen abstraction, necessitating careful purification procedures.

N-Chlorosuccinimide (NCS) Method

The use of N-chlorosuccinimide represents a milder and more selective approach for preparing 1-Chloro-2,2,4,4-tetramethylpentan-3-one.

Mechanism

The reaction typically proceeds through:

  • Formation of an enolate or enol from the ketone
  • Electrophilic attack by the chlorinating agent (NCS)
  • Elimination of succinimide and formation of the chlorinated product

Alternatively, NCS can function as a source of chlorine radicals in the presence of radical initiators.

Procedure

A standard synthetic approach includes:

  • Dissolving 2,2,4,4-tetramethylpentan-3-one in a suitable solvent (often acetonitrile, dichloromethane, or chloroform)
  • Adding N-chlorosuccinimide (typically 1.1-1.2 equivalents)
  • Introducing a catalyst, such as dichlorohydantoin or dimethyl sulfide
  • Maintaining the reaction at room temperature or with mild heating (25-40°C)
  • Stirring for 4-8 hours until reaction completion
  • Quenching with water or aqueous sodium thiosulfate
  • Extracting with an organic solvent and purifying by conventional methods

This method generally provides better selectivity compared to direct chlorination with chlorine gas, though yields may be moderate due to steric hindrance around the reaction site.

Phosphorus Chloride Method

The phosphorus chloride method utilizes phosphorus-based chlorinating agents to convert the ketone to the corresponding chloroketone.

Reaction with Phosphorus Chlorides

This approach typically uses PCl3, PCl5, or POCl3 as chlorinating agents. The synthesis pathway involves:

  • Formation of a reactive dichlorophosphorane intermediate
  • Reaction with the ketone substrate
  • Rearrangement and chlorination of the target position
Detailed Procedure

The procedure can be outlined as follows:

  • Preparing a solution of 2,2,4,4-tetramethylpentan-3-one in an inert solvent (typically acetonitrile)
  • Cooling the reaction mixture (0-5°C)
  • Adding phosphorus pentachloride or phosphorus oxychloride dropwise
  • Allowing the reaction to warm to room temperature and stirring for several hours
  • Quenching carefully with cold water (exothermic reaction)
  • Extracting with an appropriate solvent (often petroleum ether or hexane)
  • Purifying the product through distillation under reduced pressure

A key advantage of this method is that dichlorophosphorane is converted to phosphine oxide, which can be separated from the chlorinated products and potentially reused in subsequent reactions, allowing for a continuous process with minimal waste.

Haloform-Based Approach

While the haloform reaction typically results in complete cleavage of methyl ketones, modified approaches can be used to prepare α-halogenated ketones.

Modified Haloform Procedure

This method involves:

  • Controlled base-mediated enolization of the ketone
  • Introduction of a chlorinating agent (often Cl2)
  • Careful control of reaction conditions to prevent over-chlorination and cleavage

The approach involves three successive deprotonation-halogenation cycles to introduce a chlorine atom at the α-position. However, in the case of 1-Chloro-2,2,4,4-tetramethylpentan-3-one, the reaction must be carefully controlled to ensure chlorination occurs at the primary rather than the tertiary position.

Comparison of Preparation Methods

Each synthetic route to 1-Chloro-2,2,4,4-tetramethylpentan-3-one has distinct advantages and limitations. The following table summarizes the key aspects of each approach:

Method Advantages Limitations Typical Yield Reaction Conditions
Free-Radical Chlorination - Simple setup
- Inexpensive reagents
- Scalable
- Poor selectivity
- Multiple products
- Challenging purification
40-65% 40-80°C, 4-12 hours
N-Chlorosuccinimide - Improved selectivity
- Milder conditions
- Cleaner reaction
- More expensive reagents
- Moderate yields
- Moisture sensitive
55-75% 25-40°C, 4-8 hours
Phosphorus Chloride - Good yields
- Recyclable reagents
- Continuous process possible
- Moisture sensitive
- Hazardous reagents
- Careful handling required
60-80% 0-25°C, 6-10 hours
Modified Haloform - Selective for α-position
- Well-established chemistry
- Multiple steps
- Careful control needed
- Limited by steric factors
35-60% Variable, multi-step

Practical Considerations and Scale-up

Solvent Selection

The choice of solvent significantly impacts the efficiency and selectivity of the chlorination reaction:

  • Petroleum ether and hexane: Useful for extraction and as reaction media for radical chlorinations
  • Acetonitrile: Commonly used with NCS and phosphorus chloride methods due to its polar aprotic nature and immiscibility with alkanes, facilitating separation
  • Dichloromethane and chloroform: Suitable for various chlorination approaches, though environmental concerns exist

Purification Strategies

Purification of the final product typically involves:

  • Washing with sodium bicarbonate solution to remove acidic impurities
  • Sequential extractions to separate the product from reaction byproducts
  • Fractional distillation under reduced pressure
  • In some cases, column chromatography for highest purity requirements

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,2,4,4-tetramethylpentan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of alcohols or amines.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Chloro-2,2,4,4-tetramethylpentan-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2,2,4,4-tetramethylpentan-3-one depends on its chemical reactivity and interactions with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the ketone group can influence its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular parameters of 1-chloro-2,2,4,4-tetramethylpentan-3-one and related chlorinated ketones:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
1-Chloro-2,2,4,4-tetramethylpentan-3-one C₉H₁₇ClO 192.68 (calculated) Not explicitly listed High steric hindrance; multiple methyl groups near carbonyl
1-Chloro-3,3-dimethylpentan-2-one C₇H₁₃ClO 148.63 83391-82-6 Chlorine at 1-position; methyl groups at 3,3-positions
1-Chloro-4,4-dimethylpentan-3-one C₇H₁₃ClO 148.63 Not explicitly listed Chlorine at 1-position; methyl groups at 4,4-positions
1-Chloro-3-methylpentan-2-one C₆H₁₁ClO 134.61 54147-45-4 Smaller backbone; fewer substituents

Key Observations :

  • Steric Effects : The target compound’s additional methyl groups (compared to analogs in ) increase steric bulk, likely reducing nucleophilic attack rates at the carbonyl carbon.
  • Molecular Weight : The higher molecular weight of 1-chloro-2,2,4,4-tetramethylpentan-3-one suggests higher boiling points and lower solubility in polar solvents compared to simpler analogs.

Reactivity and Functional Group Behavior

  • Electrophilicity : The carbonyl group in all listed compounds is electrophilic, but steric shielding in the target compound may hinder reactions like nucleophilic addition or condensation.
  • Chlorine Reactivity : The chlorine at the 1-position can participate in elimination or substitution reactions. For example, in 1-chloro-3,3-dimethylpentan-2-one, the chlorine may undergo SN2 displacement under basic conditions .
  • Stability : Methyl groups at the 2,2,4,4-positions (target compound) stabilize the ketone via hyperconjugation but may also hinder crystallization, as seen in structurally crowded analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-2,2,4,4-tetramethylpentan-3-one, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via chlorination of the parent ketone (2,2,4,4-tetramethylpentan-3-one) using reagents like sulfuryl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) to detect byproducts and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For chlorinated analogs, pyrolysis conditions (e.g., controlled temperature ranges of 500–750°C) may influence yields, as seen in similar chloroalkane syntheses .

Q. How can researchers resolve spectral data contradictions (e.g., NMR or IR) during structural characterization?

  • Methodological Answer : Overlapping signals in NMR (e.g., methyl groups in crowded regions) can be addressed using 2D NMR techniques (HSQC, HMBC) to assign coupling patterns. Infrared (IR) spectroscopy should confirm the C=O stretch (~1700–1750 cm⁻¹) and C-Cl stretch (~550–850 cm⁻¹). Discrepancies between experimental and theoretical data may require computational validation (DFT calculations) to optimize geometry and predict spectra .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic substitution or elimination reactions?

  • Methodological Answer : The steric bulk of the tetramethyl groups and the electron-withdrawing chlorine atom may direct reactivity. Kinetic studies (e.g., SN1 vs. SN2 mechanisms) can be performed by varying solvent polarity (polar protic vs. aprotic) and monitoring reaction rates with nucleophiles (e.g., NaOH). Competitive elimination pathways (E2) can be assessed via product distribution analysis (GC-MS). For comparison, pyrolysis studies of chlorofluoroethanes demonstrate how substituents affect reaction pathways .

Q. What experimental designs are suitable for evaluating the compound’s potential antimicrobial activity?

  • Methodological Answer : Follow protocols from analogous chloro-derivatives:

  • Step 1 : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution assays to determine minimum inhibitory concentrations (MICs).
  • Step 2 : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity to targets like DNA gyrase or β-ketoacyl-ACP synthase, validated in studies of chloro-isocyanatoethane derivatives .
  • Step 3 : Validate cytotoxicity using mammalian cell lines (e.g., HEK-293) to ensure selective toxicity.

Q. How can researchers analyze the environmental degradation products of this compound?

  • Methodological Answer :

  • Photodegradation : Expose the compound to UV light in aqueous solutions and analyze products via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Biodegradation : Use glutathione-S-transferase (GST) activity assays (as in CDNB studies) to identify conjugation products with glutathione (GSH). Monitor absorbance at 340 nm to quantify GST-mediated reactions .
  • Thermal Degradation : Pyrolyze the compound at 600–800°C and analyze volatile products via GC-MS, referencing protocols for chlorofluoroethylene decomposition .

Q. What strategies mitigate challenges in quantifying trace amounts of this compound in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples.
  • Detection : Employ high-resolution mass spectrometry (HRMS) in selected ion monitoring (SIM) mode for enhanced sensitivity. Internal standards (e.g., deuterated analogs) correct for matrix effects.
  • Validation : Cross-validate with gas chromatography-electron capture detection (GC-ECD), optimized for chlorinated compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., reaction yields or binding affinities)?

  • Methodological Answer :

  • Re-evaluate Computational Models : Adjust force field parameters (e.g., AMBER or CHARMM) to better reflect steric hindrance from tetramethyl groups.
  • Experimental Replication : Conduct kinetic studies under controlled conditions (temperature, solvent purity) to minimize variability.
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 1-chloro-2,4-dinitrobenzene) to identify trends in substituent effects .

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